

Application Notes: The Use of Bisdisulizole Disodium in Broad-Spectrum Sunscreen Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bisdisulizole disodium*

Cat. No.: *B070571*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bisdisulizole Disodium

Bisdisulizole disodium, also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble organic compound utilized as a UV filter in sunscreen products.^{[1][2][3]} Marketed under the trade name Neo Heliopan® AP, it is particularly effective at absorbing Ultraviolet A (UVA) radiation, specifically in the UVA II range.^[4] Its unique properties make it a valuable ingredient for formulating broad-spectrum sunscreens with enhanced efficacy and aesthetic appeal.

Mechanism of Action and Key Properties

The primary function of **Bisdisulizole disodium** is to absorb high-energy UV photons and dissipate the energy as harmless heat, thereby preventing the radiation from penetrating the skin and causing cellular damage.^[5] Upon absorbing a UV photon, the molecule transitions to an electronically excited state.^[5] It then rapidly and efficiently returns to its ground state, a key factor in its notable photostability.^[5]

Key advantages of incorporating **Bisdisulizole disodium** in sunscreen formulations include:

- High Water Solubility: Unlike many other UV filters, **Bisdisulizole disodium** is water-soluble, which allows for the creation of lightweight, non-greasy, and transparent water-based or

water-in-oil sunscreen formulations.[5][6]

- Excellent Photostability: It is highly resistant to degradation under UV light, ensuring long-lasting and reliable sun protection.[4][7]
- Broad-Spectrum UVA and UVB Absorption: The molecule exhibits strong absorbance in the UV spectrum from 280 nm to 370 nm, with a distinct peak in the UVA II range (320-340 nm). [5][7]
- Synergistic Effects: When combined with oil-soluble UVB and UVA absorbers, it demonstrates a synergistic effect, enhancing the overall Sun Protection Factor (SPF) of the formulation.[7] Notably, it can help stabilize other less photostable UV filters, such as Avobenzone.[5][7]
- Good Safety Profile: It is considered to have very good skin safety, making it suitable for products aimed at sensitive skin, and it exhibits minimal skin penetration.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Bisdisulizole disodium**.

Table 1: Physicochemical and UV Absorption Properties

Property	Value	Reference
INCI Name	Disodium Phenyl Dibenzimidazole Tetrasulfonate	[3][7]
CAS Number	180898-37-7	[3][7]
Molecular Formula	C ₂₀ H ₁₄ N ₄ Na ₂ O ₁₂ S ₄	[7]
Molecular Weight	653.6 g/mol	[5]
Appearance	Yellow to dark yellow powder	[7]
Solubility	Soluble in water	[4]
UV Absorption Range	280 nm - 370 nm	[5][7]
Peak Absorbance (λ _{max})	~335 nm (in the UVA II range)	[6]
Purity (by HPLC)	≥ 96.0%	[7]

Table 2: Regulatory and Formulation Guidelines

Region/Guideline	Maximum Permitted Concentration	Reference
European Union	10%	[1][6]
Recommended Dosage	0.5% - 2%	[7]
Maximum Dosage	5%	[7]

Experimental Protocols

Protocol 1: Preparation of a Water-Based Broad-Spectrum Sunscreen Formulation (O/W Emulsion)

This protocol outlines the preparation of a basic oil-in-water (O/W) sunscreen lotion incorporating **Bisdisulizole disodium**.

Materials:

- Water Phase:
 - Deionized water
 - **Bisdisulizole disodium**
 - Glycerin (humectant)
 - Xanthan gum (thickener)
 - Preservative (e.g., Phenoxyethanol)
- Oil Phase:
 - Oil-soluble UVB filter (e.g., Octocrylene)
 - Oil-soluble UVA filter (e.g., Avobenzene)
 - Emulsifier (e.g., Cetearyl Alcohol, Glyceryl Stearate)
 - Emollient (e.g., Caprylic/Capric Triglyceride)
- Equipment:
 - Beakers
 - Water bath or heating mantle
 - Homogenizer/high-shear mixer
 - pH meter
 - Stirring apparatus

Procedure:

- Prepare the Water Phase:

1. In a beaker, combine deionized water and glycerin. Begin heating to 75-80°C while stirring.
2. Slowly disperse the xanthan gum into the heated water-glycerin mixture until fully hydrated and a uniform gel is formed.
3. Add **Bisdisulizole disodium** to the water phase and stir until completely dissolved. Maintain the temperature at 75-80°C.

- Prepare the Oil Phase:
 1. In a separate beaker, combine the oil-soluble UV filters, emulsifiers, and emollients.
 2. Heat the oil phase to 75-80°C while stirring until all components are melted and the mixture is uniform.
- Emulsification:
 1. Slowly add the oil phase to the water phase while homogenizing at high speed.
 2. Continue homogenization for 5-10 minutes to form a stable emulsion.
- Cooling and Final Additions:
 1. Begin cooling the emulsion while stirring gently.
 2. When the temperature drops below 40°C, add the preservative.
 3. Adjust the pH of the final formulation to the desired range (typically 6.5-7.5) using a suitable neutralizing agent if necessary.
 4. Continue stirring until the formulation reaches room temperature.

Protocol 2: In Vitro Sun Protection Factor (SPF) Determination

This protocol provides a general method for the in vitro assessment of SPF, which is useful for screening formulations before conducting more complex in vivo studies.

Materials:

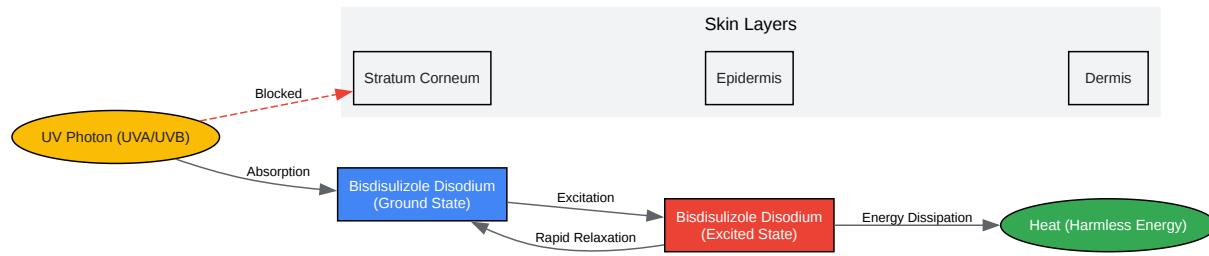
- Sunscreen formulation
- Substrate (e.g., polymethyl methacrylate (PMMA) plates)
- Spectrophotometer with an integrating sphere
- UV source (solar simulator)
- Positive control (standard sunscreen with known SPF)

Procedure:

- Sample Preparation:
 1. Apply a precise amount of the sunscreen formulation (e.g., 1.0-2.0 mg/cm²) evenly onto the surface of a PMMA plate.[\[8\]](#)
 2. Allow the film to dry for at least 15-30 minutes in the dark at room temperature.[\[8\]](#)
- UV Transmittance Measurement:
 1. Measure the UV transmittance of the sunscreen-coated plate at multiple points across the UV spectrum (290-400 nm) using a spectrophotometer.
- SPF Calculation:
 1. The SPF is calculated using a standardized equation that integrates the erythemal action spectrum, the solar simulator irradiance spectrum, and the transmittance of the sunscreen film.
 2. Compare the calculated SPF value to that of the positive control to validate the results.

Protocol 3: Assessment of Photostability

This protocol outlines a method to evaluate the photostability of a sunscreen formulation containing **Bisdisulizole disodium**.

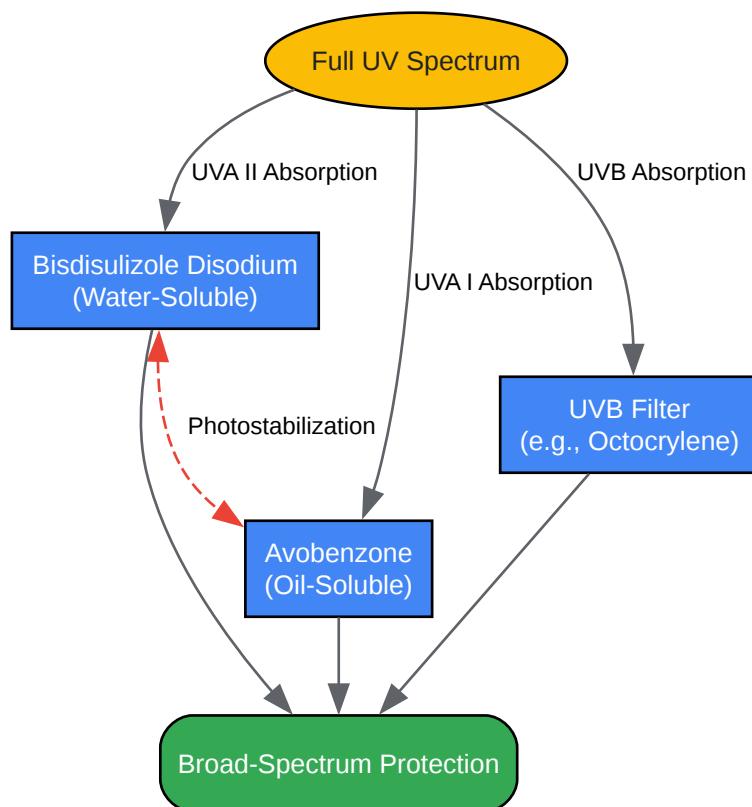

Materials:

- Sunscreen formulation
- Quartz plates or PMMA plates
- Solar simulator or a controlled UV irradiation chamber
- Spectrophotometer

Procedure:

- Initial Absorbance Measurement:
 1. Apply a thin, uniform layer of the sunscreen formulation onto a quartz or PMMA plate.
 2. Measure the initial UV absorbance spectrum (290-400 nm) of the sample using a spectrophotometer.
- UV Exposure:
 1. Expose the sample to a controlled dose of UV radiation from a solar simulator. The exposure dose should be relevant to real-world sun exposure conditions.
- Final Absorbance Measurement:
 1. After UV exposure, re-measure the UV absorbance spectrum of the sample.
- Data Analysis:
 1. Compare the pre- and post-exposure absorbance spectra.
 2. Calculate the percentage loss of absorbance at key wavelengths (e.g., the λ_{max} of **Bisdisulizole disodium** and other UV filters in the formulation). A smaller loss in absorbance indicates higher photostability.

Visualizations


[Click to download full resolution via product page](#)

Caption: Mechanism of UV protection by **Bisdisulizole disodium**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for sunscreen formulation and testing.

[Click to download full resolution via product page](#)

Caption: Synergistic UV protection with multiple UV filters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bisdisulizole disodium - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. procoal.co.uk [procoal.co.uk]
- 4. Buy Bisdisulizole disodium | 180898-37-7 [smolecule.com]
- 5. Bisdisulizole Disodium | UV Absorber For Research [benchchem.com]
- 6. uk.typology.com [uk.typology.com]

- 7. UVA absorber Bisdisulizole Disodium used for water-based sunscreen lotions [handom-chem.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- To cite this document: BenchChem. [Application Notes: The Use of Bisdisulizole Disodium in Broad-Spectrum Sunscreen Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070571#use-of-bisdisulizole-disodium-in-developing-broad-spectrum-sunscreen-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com